molecular formula C15H16ClNO3 B2928787 2-chloro-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzamide CAS No. 2320608-68-0

2-chloro-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzamide

Cat. No.: B2928787
CAS No.: 2320608-68-0
M. Wt: 293.75
InChI Key: PZPORDHNDHEEMM-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzamide is a chemical compound used in scientific research. It offers diverse applications due to its unique properties, making it valuable in various fields of study.

Preparation Methods

The synthesis of 2-chloro-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzamide involves several steps. One common method includes the reaction of 2-chlorobenzoyl chloride with 2-(2,5-dimethylfuran-3-yl)-2-hydroxyethylamine under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-chloro-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Scientific Research Applications

2-chloro-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 2-chloro-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzamide include:

    2-chloro-N-(2-(cyclopropanecarboxamido)pyridin-4-yl)benzamide: This compound has a similar structure but with different substituents, leading to distinct chemical and biological properties.

    2-chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Another related compound with unique applications in organic synthesis and material science.

Properties

IUPAC Name

2-chloro-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3/c1-9-7-12(10(2)20-9)14(18)8-17-15(19)11-5-3-4-6-13(11)16/h3-7,14,18H,8H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPORDHNDHEEMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CNC(=O)C2=CC=CC=C2Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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